N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has been synthesized through a novel method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide inhibits the phosphorylation of STAT3 at tyrosine 705, which is required for its dimerization and transcriptional activity. This inhibition leads to the downregulation of STAT3 target genes, including those involved in cell cycle progression, cell survival, and angiogenesis. In addition, N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide has been shown to induce the expression of pro-apoptotic genes, such as Bax and Bak, and inhibit the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. In addition, N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide has been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer. N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide has also been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide has several advantages as a potential cancer therapeutic. It is a small molecule inhibitor that can be easily synthesized and administered orally. It has shown potent anti-cancer activity in preclinical studies and has minimal toxicity in normal cells and tissues. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide in lab experiments. Its mechanism of action is not fully understood, and there is limited knowledge about its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several potential future directions for the development of N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide as a cancer therapeutic. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetics and pharmacodynamics. In addition, combination therapy with other anti-cancer agents may enhance its efficacy. N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide may also have potential applications in other diseases, such as inflammation and autoimmune disorders. Further research is needed to explore these potential applications.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide has been extensively studied for its potential application in cancer treatment. Preclinical studies have shown that N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide is a potent inhibitor of the transcription factor STAT3, which is overexpressed in many types of cancer. Inhibition of STAT3 by N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide leads to the downregulation of STAT3 target genes, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Propiedades
IUPAC Name |
2-(2,4-difluoroanilino)-N-(2,4-difluorophenyl)-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F4N2O/c27-19-11-13-23(21(29)15-19)31-25(33)26(17-7-3-1-4-8-17,18-9-5-2-6-10-18)32-24-14-12-20(28)16-22(24)30/h1-16,32H,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHYYXYHZPDNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=C(C=C(C=C3)F)F)NC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2,4-difluorophenyl)amino]-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.